N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide

Description

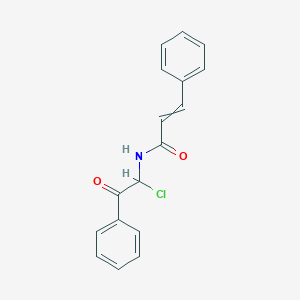

N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is a cinnamamide derivative characterized by a chloro-oxo-phenylethyl substituent on the amide nitrogen (Fig. 1). The core structure comprises a 3-phenylprop-2-enamide (cinnamamide) backbone, which is known for its bioactivity in antimicrobial and anti-inflammatory applications . The N-substituent introduces a sterically demanding and electron-deficient group due to the presence of chlorine and a ketone moiety.

Synthesis: The compound can be synthesized via chlorination of a hydroxyl precursor using thionyl chloride (SOCl₂), analogous to the preparation of N-(1-Chloro-2-oxo-2-phenylethyl)propionamide (compound 162) described in . The reaction proceeds under mild conditions (40°C, 3 hours) with high yield (99%).

Properties

CAS No. |

918648-69-8 |

|---|---|

Molecular Formula |

C17H14ClNO2 |

Molecular Weight |

299.7 g/mol |

IUPAC Name |

N-(1-chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C17H14ClNO2/c18-17(16(21)14-9-5-2-6-10-14)19-15(20)12-11-13-7-3-1-4-8-13/h1-12,17H,(H,19,20) |

InChI Key |

JIDTYJRKULVHPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide typically involves the reaction of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides and aromatic aldehyde thiosemicarbazones. This reaction produces derivatives of 5-amino-2-hydrazino-1,3-thiazole, which can undergo further recyclization and acid hydrolysis to yield substituted 3-amino-2-thiohydantoins .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. The reactions typically require heating and specific pH conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .

Scientific Research Applications

N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: The compound’s derivatives have potential biological activities, making them useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloro group and the amide linkage, which facilitate various chemical transformations. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Structural Features :

- Cinnamamide backbone : Provides conjugation and planar geometry, enhancing interactions with biological targets.

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) : Trifluoromethyl (-CF₃) and halogens (Cl, Br) enhance antimicrobial activity by increasing lipophilicity and membrane penetration . The target compound’s chloro-oxo group may similarly improve bioavailability.

- Steric effects : Bulkier substituents (e.g., 1-Chloro-2-oxo-2-phenylethyl) may reduce binding to certain targets but improve selectivity. For example, compound 11’s bromo-chloro substitution increases cytotoxicity, whereas compound 10’s fluoro-CF₃ group optimizes bactericidal activity .

Lipophilicity and ADMET Properties

Lipophilicity (logD₇.₄) is critical for drug-likeness. reports experimental logD₇.₄ values for cinnamamide derivatives ranging from 2.8 to 4.5, with higher values correlating with increased antimicrobial activity . The target compound’s chloro and ketone groups likely elevate its logD₇.₄ compared to unsubstituted cinnamamides, though computational prediction would be required for precise estimation.

ADMET Considerations :

- Toxicity : Cytotoxicity in compound 11 highlights the risk of halogenated analogs. The target compound’s ketone moiety may introduce reactive oxygen species (ROS) generation, necessitating further testing .

- Metabolic stability : The chloro group may slow oxidative metabolism, extending half-life but increasing bioaccumulation risk.

Hydrogen Bonding and Crystallography

emphasizes hydrogen bonding’s role in molecular aggregation and crystal design . Compared to simpler cinnamamides (e.g., compound 10), the target’s additional hydrogen-bonding sites may enhance crystalline stability or alter solubility.

Key Differences :

- Synthetic complexity : The target compound’s N-substituent requires additional steps for hydroxylation/chlorination compared to direct aniline coupling.

- Yield : High yields (>95%) are achievable for both pathways under optimized conditions .

Biological Activity

N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide, a compound with a complex chemical structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant activity, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.74 g/mol. The compound features a chloro group, an oxo group, and an amide linkage, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClNO₂ |

| Molecular Weight | 287.74 g/mol |

| LogP | 3.63 |

| PSA | 49.66 Ų |

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound, particularly in various animal models. The compound's efficacy was assessed using standardized tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Case Studies and Research Findings

-

Anticonvulsant Efficacy :

- In a study evaluating similar cinnamamide derivatives, this compound exhibited significant activity against induced seizures in mice, with an effective dose (ED50) comparable to established anticonvulsants like phenobarbital .

- The compound demonstrated protective effects in the 6-Hz psychomotor seizure model, which is indicative of its potential for treating refractory epilepsy .

- Safety Profile :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the phenyl ring and the olefin linker significantly influence anticonvulsant activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.